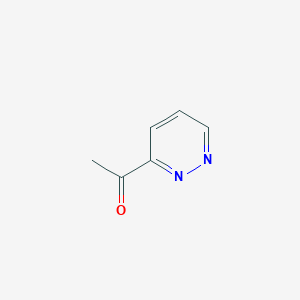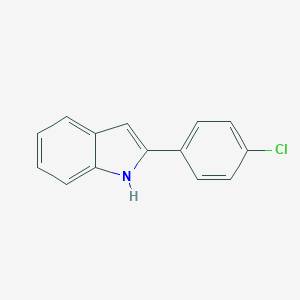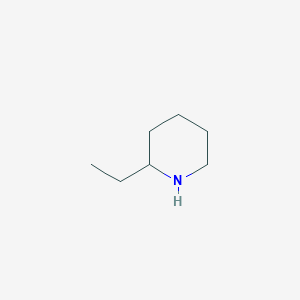
3-Butylpentane-2,4-dione
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to 3-butylpentane-2,4-dione often involves the reaction of pentane-2,4-dione with different reagents to introduce various substituents into the molecule. For example, the synthesis of β-diketones can be catalyzed by organophosphorus compounds, demonstrating high selectivity and operational simplicity under mild reaction conditions without transition metals (Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-butylpentane-2,4-dione and its derivatives has been determined through various techniques such as X-ray diffraction analysis and quantum chemical calculations. Studies reveal that these compounds predominantly exist as the enol tautomer in both solution and the solid state, characterized by a very strong intramolecular hydrogen bond (Emsley et al., 1988).
Chemical Reactions and Properties
β-Diketones, including 3-butylpentane-2,4-dione derivatives, exhibit reactivity that is significantly influenced by their tautomeric forms. The enol form, stabilized by a strong hydrogen bond, plays a crucial role in the chemical behavior of these compounds, affecting their reactivity and interaction with other molecules (Emsley et al., 1990).
Physical Properties Analysis
The physical properties of β-diketones are closely related to their molecular structure and tautomeric equilibrium. The presence of a strong intramolecular hydrogen bond in the enol tautomer significantly affects their vibrational spectra, melting points, and solubility (Jarvis & Taylor, 1979).
Chemical Properties Analysis
The chemical properties of 3-butylpentane-2,4-dione and similar β-diketones are characterized by their acidity, keto-enol tautomerism, and ability to form complexes with metals. These properties make β-diketones versatile ligands in coordination chemistry, capable of stabilizing various metal complexes with significant catalytic activities (Mahmudov et al., 2010).
科学的研究の応用
Structural and Thermal Properties :
- Application : This study focused on synthesizing and characterizing derivatives of β-diketones, including those related to 3-Butylpentane-2,4-dione, for their thermal stability and phase transition properties. They found that these compounds have high thermal stability with well-defined peaks of phase transition, suggesting potential applications in materials requiring high thermal resistance (Mahmudov et al., 2011).
Radical Cation Studies :
- Application : Research into the radical cations of various β-diketones, including analogs of 3-Butylpentane-2,4-dione, explored their properties in ketonic and enolic forms. This work is vital in understanding the chemical behavior and potential applications in radical chemistry and materials science (Nuzhdin, Feldman, & Kobzarenko, 2007).
Tautomeric and Thermodynamic Studies :
- Application : The research examined the tautomeric and thermodynamic characteristics of derivatives of 3-Butylpentane-2,4-dione, which can help understand their stability, reactivity, and potential applications in designing colorants and materials with specific structural requirements (Maharramov et al., 2010).
Condensation Reactions :
- Application : A study used ferrous chloride to catalyze the condensation of 1,3-dicarbonyl compounds (like 3-Butylpentane-2,4-dione) with aldehydes to obtain various derivatives. This method, carried out at room temperature and without solvents, highlights the compound's potential in organic synthesis and creating novel organic compounds (蔡一誠, 2010).
Solvatochromic Properties :
- Application : New azoderivatives of pentane-2,4-dione were synthesized and characterized for their physicochemical and solvatochromic properties. The study's findings contribute to understanding how these compounds interact with solvents, which is crucial for their application in dye chemistry and materials science (Mahmudov et al., 2011).
β-Diketone Interactions :
- Application : Various studies on β-diketone interactions have revealed insights into the hydrogen bonding, tautomeric forms, and solvent effects on compounds like 3-Butylpentane-2,4-dione. These findings are crucial for applications in designing materials and chemicals where specific interactions and structural properties are desired (Emsley et al., 1988; Emsley et al., 1989; Emsley et al., 1990).
Chemical Vapor Deposition (CVD) Precursors :
- Application : The thermal decomposition of β-diketones, including 3-Butylpentane-2,4-dione, was studied for their potential use as precursors in chemical vapor deposition processes. Understanding their decomposition pathways is essential for applications in material coatings and thin film production (Russell & Yee, 2005).
特性
IUPAC Name |
3-butylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXOOYPCIDHXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165512 | |
| Record name | 3-Butylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylpentane-2,4-dione | |
CAS RN |
1540-36-9 | |
| Record name | 3-Butyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butylpentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-2-heptanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTYLPENTANE-2,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C6N2RN9MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 3-n-Butyl-2,4-pentanedione as described in the research?
A1: The research article focuses on a specific synthetic method for producing β-diketones, with 3-n-Butyl-2,4-pentanedione being one example. The paper highlights the use of boron trifluoride-acetic acid complex as a catalyst in the acylation of methyl alkyl ketones []. This method allows for the preparation of various β-diketones, including 3-n-Butyl-2,4-pentanedione, which are valuable intermediates in organic synthesis. Understanding these synthetic pathways is crucial for developing new compounds and optimizing existing synthetic routes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














